molecular formula C20H22N6O4S B2439590 Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872994-17-7

Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No. B2439590
CAS RN: 872994-17-7
M. Wt: 442.49
InChI Key: PTXQAEXSCMXOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, studies have shown that certain derivatives exhibit pronounced antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Bhuiyan et al., 2006). Moreover, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural pest control (Fadda et al., 2017).

Antiproliferative and Antioxidant Activities

Derivatives have also been investigated for their antiproliferative activity against certain cell lines, hinting at possible applications in cancer research. A study reported the synthesis of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their evaluation for inhibiting the proliferation of endothelial and tumor cells, highlighting a new direction for anticancer drug development (Ilić et al., 2011). Another study focused on the synthesis and in vitro antioxidant, anthelmintic activities of novel dichloro substituted benzoxazole-triazolo-thione derivatives. These compounds showed potential radical scavenging capacity along with good anthelmintic activity, demonstrating their versatility in both medicinal chemistry and biological applications (Satyendra et al., 2011).

Molecular Docking Studies

Additionally, molecular docking studies have been performed on some derivatives to understand their interactions with biological targets. For example, novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on the target protein. This suggests potential applications in designing drugs with specific molecular targets (Flefel et al., 2018).

properties

IUPAC Name

ethyl 2-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-2-30-19(28)12-22-17(27)13-31-18-9-8-15-23-24-16(26(15)25-18)10-11-21-20(29)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,29)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXQAEXSCMXOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

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